molecular formula C9H11FN2 B3045852 3-Fluoro-2-(pyrrolidin-2-yl)pyridine CAS No. 1150617-84-7

3-Fluoro-2-(pyrrolidin-2-yl)pyridine

Cat. No.: B3045852
CAS No.: 1150617-84-7
M. Wt: 166.20
InChI Key: AICJMGXBUYILIY-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridine-Pyrrolidine Scaffolds in Contemporary Chemical Synthesis

The pyridine (B92270) ring is a fundamental heterocyclic motif found in a multitude of pharmaceuticals and agrochemicals. nih.govevitachem.com Its aromatic nature and the presence of a nitrogen atom confer unique electronic properties and hydrogen bonding capabilities, making it a privileged scaffold in drug design. nih.govnih.gov Similarly, the pyrrolidine (B122466) ring, a saturated five-membered nitrogen heterocycle, is a common feature in numerous natural products and synthetic drugs. The non-planar, sp³-hybridized nature of the pyrrolidine scaffold allows for a greater exploration of three-dimensional chemical space, which is often crucial for achieving high target selectivity and potency in drug candidates. mdpi.com

The combination of these two scaffolds in a single molecule creates a versatile platform for medicinal chemists. The strategic incorporation of a fluorine atom into this framework further enhances its potential. Fluorine is the most electronegative element, and its introduction into organic molecules can profoundly influence their physicochemical and biological properties. This can include increased metabolic stability, enhanced binding affinity to target proteins, and improved membrane permeability. The presence of a fluorine atom on the pyridine ring, as in 3-Fluoro-2-(pyrrolidin-2-yl)pyridine, can modulate the basicity of the pyridine nitrogen and alter the electronic distribution of the aromatic system, thereby influencing its reactivity and interaction with biological targets. nih.gov

The synthesis of such fluorinated pyridine-pyrrolidine scaffolds is a key focus in contemporary chemical synthesis. Researchers are continually developing novel and efficient methods for the construction of these complex heterocyclic systems. These synthetic efforts are driven by the significant potential of these compounds as leads in drug discovery programs targeting a wide range of diseases.

Conceptual Framework for Investigating Heterocyclic Compound Reactivity and Design

Understanding and predicting the reactivity of heterocyclic compounds is paramount for their effective utilization in synthesis and for the rational design of new molecules with desired properties. A robust conceptual framework for this purpose is provided by a combination of theoretical and empirical approaches.

At a fundamental level, the reactivity of heterocyclic compounds is governed by factors such as the type and number of heteroatoms, the size of the ring, the degree of aromaticity, and the nature of any substituents. The nitrogen atom in the pyridine ring, for instance, is a site of basicity and can be protonated or alkylated. The lone pair of electrons on the nitrogen also influences the electron density of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic attack.

Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the electronic structure and predicting the reactivity of heterocyclic molecules. Conceptual DFT provides a set of descriptors, such as chemical potential, hardness, and the Fukui function, that can quantify the global and local reactivity of a molecule. These descriptors help in identifying the most probable sites for electrophilic, nucleophilic, and radical attack, thereby guiding synthetic planning and the design of new derivatives.

The design of novel heterocyclic compounds also relies on the principle of isosterism, where a functional group is replaced by another group with similar steric and electronic properties. This can lead to compounds with improved pharmacological profiles. The pyridine-pyrrolidine scaffold itself can be considered a bioisostere for other important structural motifs in medicinal chemistry. The strategic placement of substituents, guided by an understanding of structure-activity relationships (SAR), is a key aspect of the design process.

Overview of Key Research Avenues for this compound

While extensive research on the specific compound this compound is not widely documented in publicly available literature, its structural features suggest several promising avenues for investigation. Based on the known biological activities of related fluorinated pyridine and pyrrolidine derivatives, the primary research focus for this compound is likely to be in the field of medicinal chemistry.

One potential area of exploration is its application in the development of novel therapeutics for neurological disorders. nih.gov Pyrrolidine-containing compounds have shown promise in the treatment of a range of central nervous system (CNS) conditions. The fluorine atom in this compound could enhance its ability to cross the blood-brain barrier, a critical requirement for CNS-active drugs. Research in this area would involve the synthesis of a library of derivatives and their evaluation in relevant in vitro and in vivo models of neurological diseases.

Another significant research avenue is the investigation of its potential as an antibacterial agent. Pyridine derivatives are known to exhibit a broad spectrum of antibacterial activities. The synthesis and evaluation of this compound and its analogs against various bacterial strains could lead to the discovery of new antibiotics, which is a critical area of research due to the rise of antibiotic-resistant bacteria.

Furthermore, the compound could be explored as a ligand for various receptors and enzymes. The pyridine and pyrrolidine nitrogens can act as coordination sites for metal ions, suggesting potential applications in catalysis or as imaging agents. The specific stereochemistry of the pyrrolidine ring would also be a critical factor in its binding to chiral biological targets.

Detailed research into the synthesis of this compound is also a key research avenue. Developing efficient and stereoselective synthetic routes is crucial for accessing sufficient quantities of the compound for biological evaluation. This could involve the use of modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions or asymmetric catalysis.

Table of Key Research Avenues and Their Rationale

Research Avenue Rationale
Medicinal Chemistry
Neurological Disorders Pyrrolidine scaffold is common in CNS-active compounds; fluorine may enhance blood-brain barrier penetration. nih.gov
Antibacterial Agents Pyridine derivatives are known to possess antibacterial properties.
Chemical Biology
Enzyme/Receptor Ligands Nitrogen atoms can act as binding sites for biological targets.
Synthetic Chemistry
Method Development The need for efficient and stereoselective routes to access the compound for further studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-pyrrolidin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-7-3-1-6-12-9(7)8-4-2-5-11-8/h1,3,6,8,11H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICJMGXBUYILIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654889
Record name 3-Fluoro-2-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-84-7
Record name 3-Fluoro-2-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Approaches to the Chemical Synthesis of 3 Fluoro 2 Pyrrolidin 2 Yl Pyridine and Its Analogues

De Novo Pyrrolidine (B122466) Ring Formation in Fluorinated Pyridine (B92270) Systems

Constructing the pyrrolidine ring directly onto a fluorinated pyridine core is a primary strategy for synthesizing 3-fluoro-2-(pyrrolidin-2-yl)pyridine. This approach allows for the early incorporation of the fluorine atom, which can influence the reactivity and electronic properties of the pyridine ring throughout the synthetic sequence.

Asymmetric and Stereoselective Synthetic Pathways to Chiral Pyrrolidines

The creation of chiral pyrrolidine rings is crucial for many applications, and several asymmetric synthetic methods have been developed to achieve this. These methods often employ chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction.

One notable approach involves the asymmetric alkylation of pyridines. For instance, the use of a copper-chiral diphosphine ligand catalyst in conjunction with a Lewis acid can activate β-substituted alkenyl pyridines for highly enantioselective conjugate addition of Grignard reagents. nih.gov This method allows for the introduction of various alkyl chains with excellent enantioselectivity, providing a pathway to chiral pyridine derivatives that can be further elaborated into the desired pyrrolidinyl structure. nih.gov

Another strategy is the diastereoselective synthesis of substituted pyrrolidines through asymmetric multicomponent reactions. figshare.com These one-pot operations can construct multiple stereogenic centers in a single step by reacting optically active precursors, such as phenyldihydrofuran, with imino esters and silane (B1218182) reagents. figshare.com Furthermore, the reaction of chiral α-chloro N-tert-butanesulfinyl ketimines with Grignard reagents can yield chiral N-sulfinyl 2,2-disubstituted aziridines with high diastereomeric ratios. rsc.org These aziridines can then serve as precursors to chiral pyrrolidines.

Table 1: Comparison of Asymmetric Synthesis Methods for Chiral Pyrrolidines
MethodKey Reagents/CatalystsKey FeaturesReference
Asymmetric Conjugate AdditionCopper-chiral diphosphine ligand, Lewis acid (e.g., TMSOTf), Grignard reagentsHighly enantioselective alkylation of β-substituted alkenyl pyridines. nih.gov
Asymmetric Multicomponent ReactionOptically active phenyldihydrofuran, N-tosyl imino ester, silane reagentsConstructs multiple stereogenic centers in a single operation with high diastereoselectivity. figshare.com
Grignard Addition to N-sulfinyl KetiminesChiral α-chloro N-tert-butanesulfinyl ketimines, Grignard reagentsProduces chiral N-sulfinyl 2,2-disubstituted aziridines as pyrrolidine precursors with high diastereomeric ratios. rsc.org

Multicomponent and Cycloaddition Reactions for Pyrrolidine Annulation

Multicomponent reactions (MCRs) and cycloaddition reactions offer efficient pathways for the construction of the pyrrolidine ring. nih.gov These reactions often proceed in a one-pot fashion, minimizing the number of synthetic steps and purification procedures.

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a classical and widely studied method for synthesizing pyrrolidines. nih.gov This reaction allows for the formation of highly substituted pyrrolidine rings with good control over regioselectivity and stereoselectivity. nih.gov Spirooxindole–pyrrolidines, for example, have been synthesized through the 1,3-dipolar cycloaddition of a dipolarophile with an in situ generated azomethine ylide. rsc.org

Another powerful strategy is the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. osaka-u.ac.jpnih.govnih.gov This method provides access to pyrrolidine skeletons from readily available pyridines and demonstrates broad substrate scope and high functional group compatibility. osaka-u.ac.jpnih.govnih.gov The reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. nih.govnih.gov

Transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles also provide a route to pyridine synthesis, which can then be further functionalized. researchgate.net Additionally, hetero-Diels-Alder reactions of 1-azadienes offer another avenue for constructing the pyridine ring. rsc.org

Fluorination Methodologies on Pyridine Scaffolds

The introduction of a fluorine atom onto the pyridine ring is a critical step in the synthesis of this compound. Various fluorination methods have been developed, each with its own regioselectivity and substrate scope.

Regioselective Introduction of Fluorine Atoms to Pyridine Rings

Achieving regioselective fluorination of the pyridine ring can be challenging due to the electronic nature of the heterocycle. However, several methods have been developed to control the position of fluorination.

One approach is the direct C-H fluorination of pyridines. For example, the use of AgF₂ allows for the site-selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom. orgsyn.orgresearchgate.net This reaction is tolerant of a wide range of functional groups and proceeds under mild conditions. orgsyn.orgresearchgate.net The resulting 2-fluoropyridines can then undergo nucleophilic aromatic substitution (SNAr) to introduce other functional groups. nih.govberkeley.eduacs.org

Another method for achieving 3-selective pyridine fluorination involves the use of Zincke imine intermediates. acs.org These intermediates undergo regioselective C-F bond formation with electrophilic fluorinating reagents, leading to C3-fluoropyridines after ring closure. acs.org This process is applicable to a wide range of pyridine substitution patterns and can be used for late-stage fluorination. acs.org

Electrophilic fluorination reagents like Selectfluor have also been used for the regioselective fluorination of pyridine derivatives. For example, new fluorinated 3,6-dihydropyridines have been synthesized by the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®. mdpi.com

Table 2: Regioselective Fluorination Methods for Pyridine Rings
MethodFluorinating ReagentPosition of FluorinationKey FeaturesReference
Direct C-H FluorinationAgF₂C2 (adjacent to nitrogen)Mild conditions, high site-selectivity, tolerant of various functional groups. orgsyn.orgresearchgate.net
Zincke Imine IntermediateElectrophilic fluorinating reagentsC3Applicable to a broad scope of pyridines, suitable for late-stage functionalization. acs.org
Electrophilic FluorinationSelectfluor®Varies with substrateEffective for fluorination of dihydropyridine (B1217469) precursors. mdpi.com

Fluorination of Precursors and Post-Synthetic Modification Approaches

An alternative to direct fluorination of the pyridine ring is the fluorination of a precursor molecule, followed by the construction of the pyridine ring. This approach can be advantageous when direct fluorination is not regioselective or is incompatible with other functional groups in the molecule.

A Rh(III)-catalyzed C–H functionalization approach has been developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method provides a one-step synthesis of 3-fluoropyridines with a variety of substituents. nih.gov

Late-stage fluorination is another powerful strategy that allows for the introduction of fluorine at a late step in the synthesis. rsc.orgmpg.de This can be particularly useful in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. berkeley.eduacs.org For instance, a combination of C-H fluorination and nucleophilic aromatic substitution can be used for the late-stage functionalization of complex molecules containing pyridine rings. nih.govberkeley.eduacs.org

Deoxyfluorinating reagents can also be employed to introduce fluorine. For example, the reaction of N-Cbz or N-Boc prolinols with DAST or Deoxofluor can lead to fluorinated piperidine (B6355638) and pyrrolidine derivatives. rsc.org

Cross-Coupling and Functionalization Reactions at the Pyridine and Pyrrolidine Rings

Once the this compound core has been assembled, further diversification can be achieved through cross-coupling and functionalization reactions on both the pyridine and pyrrolidine rings.

Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-C and C-N bonds. For instance, Sonogashira cross-coupling of bromo-cyanofluoro pyridine nuclei with terminal alkynes provides access to various alkynyl-substituted fluoropyridines. soton.ac.uk Similarly, Pd-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines with primary and secondary amines have been developed, offering a route to N³-substituted-2,3-diaminopyridines. nih.gov Pyridine sulfinates have also been shown to be effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. rsc.org

The 2-fluoro group in 2-fluoropyridines is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of nucleophiles under mild conditions. nih.govberkeley.eduacs.org This provides a versatile method for late-stage functionalization. nih.govberkeley.eduacs.org

C-H Functionalization and Derivatization Strategies

Direct C-H functionalization has become a primary strategy for modifying heterocyclic cores, as it avoids the need for pre-functionalized starting materials, thus shortening synthetic routes. unimi.it For a molecule like this compound, C-H functionalization can be envisioned on either the pyridine or the pyrrolidine ring.

The functionalization of pyridine C-H bonds can be challenging due to the inherent electronic properties of the ring, but several methods have been developed. slideshare.net These approaches are broadly categorized based on the position they target. slideshare.net For instance, Minisci-type reactions, involving the addition of carbon-centered radicals to a protonated pyridine ring, are versatile but often result in mixtures of isomers, with selectivity depending on the steric and electronic nature of both reactants. unimi.itnih.gov Transition metal-catalyzed reactions, on the other hand, can offer higher regioselectivity, although they are often limited to forming C-C bonds. nih.gov

Another approach involves the initial activation of the pyridine ring, for example, by forming a pyridine N-oxide, which facilitates the addition of various nucleophiles. nih.gov For the pyrrolidine moiety, palladium-catalyzed C(sp³)–H arylation has been demonstrated as a viable strategy. acs.org In studies on pyrrolidine-3-carboxylic acid derivatives, a directing group at the C(3) position was used to achieve regioselective and stereoselective C-H arylation at the C(4) position. acs.org This highlights the potential for selective functionalization of the pyrrolidine ring in analogues of the target compound.

Derivatization is another key strategy, often employed to introduce specific functionalities or to aid in analytical characterization. For instance, pyridine-3-sulfonyl chloride has been used as a derivatizing agent for phenolic compounds to enhance their detection by mass spectrometry, producing analyte-specific fragment ions. nih.gov While not a direct synthetic step for the core structure, such derivatization strategies are crucial for the development and analysis of new analogues.

Table 1: Selected C-H Functionalization Strategies for Pyridine and Pyrrolidine Scaffolds
MethodTarget RingDescriptionKey FeaturesReference
Minisci ReactionPyridineAddition of carbon-centered radicals to a protonated pyridine ring.Versatile for C-C bond formation; regioselectivity can be an issue. unimi.itnih.gov
Transition Metal CatalysisPyridineMetal-catalyzed cross-coupling reactions at C-H bonds.Primarily for C-C bond formation; can offer high regioselectivity. nih.gov
N-Oxide ActivationPyridineAddition of nucleophiles to a pyridine N-oxide intermediate.Allows installation of diverse functional groups (Br, Cl, CN, amino, etc.). nih.gov
Palladium-Catalyzed C(sp³)–H ArylationPyrrolidineDirect arylation of C-H bonds using a directing group strategy.Achieves high regio- and stereoselectivity at specific positions (e.g., C4). acs.org

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful approach in medicinal chemistry that introduces functional groups into complex, drug-like molecules at a late step in the synthesis. unimi.it This allows for rapid generation of analogues for structure-activity relationship (SAR) studies without resorting to de novo synthesis. unimi.it Given the prevalence of the pyridine scaffold in pharmaceuticals, LSF strategies for this ring system are particularly valuable. unimi.it

A prominent LSF strategy applicable to the synthesis of this compound and its analogues is a tandem C-H fluorination/nucleophilic aromatic substitution (SNAr) sequence. nih.gov This method involves the direct fluorination of a pyridine C-H bond at the position alpha to the nitrogen using reagents like silver(II) fluoride (B91410) (AgF₂). nih.gov The installed fluorine atom then acts as a leaving group, enabling subsequent SNAr reactions with a wide array of nucleophiles (N, O, S, or C-based) under mild conditions. nih.gov This two-step process effectively allows for the installation of diverse functionalities at the C2-position of the pyridine ring. nih.gov

For example, the fluorination of 3-substituted pyridines with AgF₂ has been shown to proceed with high selectivity at the 2-position for a range of substituents including halo, alkoxy, and cyano groups. nih.gov This regioselectivity is crucial for the controlled synthesis of specific isomers. The subsequent SNAr reaction can then be used to introduce the pyrrolidine ring or other desired groups. This LSF approach is particularly advantageous as it is often tolerant of other functional groups within the molecule. nih.govnih.gov

Table 2: Example of Late-Stage Functionalization via C-H Fluorination/SNAr
Substrate TypeStep 1: Reagent & ConditionsIntermediateStep 2: NucleophileFinal Product TypeReference
3-Substituted PyridineAgF₂, MeCN2-Fluoro-3-substituted PyridineNitrogen, Oxygen, Sulfur, or Carbon Nucleophiles2,3-Disubstituted Pyridine nih.gov
Protected BetahistineAgF₂2-Fluoro derivative (98% yield)Various Nucleophiles2-Substituted Betahistine Analogues nih.gov
Protected 2-PyridineethanolAgF₂2-Fluoro derivative (88% yield)Methylamine6-(Methylamino)-2-pyridineethanol nih.gov

Process Development and Scale-Up Considerations for Laboratory Synthesis

Translating a laboratory-scale synthesis to a larger, kilogram-scale production presents a unique set of challenges that must be addressed during process development. acs.org For the synthesis of this compound, which would likely involve multi-step sequences including metal-catalyzed reactions, careful consideration of reaction parameters is critical for ensuring safety, robustness, and consistency. acs.org

Key factors in scaling up palladium-catalyzed reactions, such as a Suzuki–Miyaura coupling which could be used to form a C-C bond in an analogue, include thermal control, mixing efficiency, and atmospheric control. acs.org Laboratory experiments often use an oil bath, providing uniform heating, whereas plant-scale reactors use a steam jacket, which can lead to significantly higher wall temperatures and potential "hot spots." acs.org These temperature discrepancies can alter reaction kinetics and impurity profiles. In one documented case of a Suzuki-Miyaura coupling scale-up, higher jacket temperatures were a primary contributor to unexpected impurity levels. acs.org

Stirring efficiency is another critical parameter, as inadequate mixing can lead to localized concentration gradients and inconsistent reaction kinetics, especially in heterogeneous slurry-based reactions. acs.org Furthermore, the strict control of atmospheric conditions, such as maintaining an anaerobic environment during workup and crystallization, is crucial. Unexpected oxidation during these steps can lead to the formation of impurities, such as triphenylphosphine (B44618) oxide from the phosphine (B1218219) ligand, which can complicate purification and affect final product quality. acs.org A thorough process hazard analysis and careful optimization of parameters like temperature, pressure, and mixing are essential for a successful and safe scale-up. acs.org

Table 3: Key Considerations for Scale-Up of Pyridine Derivative Synthesis
ParameterLaboratory-Scale ObservationScale-Up ChallengeMitigation StrategyReference
Temperature ControlUniform heating (e.g., oil bath).Non-uniform heating from reactor jackets can create hot spots, affecting kinetics and impurity formation.Conduct studies to model reactor thermal dynamics; carefully control jacket temperature and monitor internal batch temperature. acs.org
Mixing EfficiencyEfficient stirring in small flasks.Inadequate mixing in large reactors can cause inconsistencies, especially in slurry reactions.Select appropriate impeller design and agitation speed; perform mixing studies. acs.org
Atmospheric ControlEasily maintained inert atmosphere.Maintaining strict anaerobic conditions during workup and crystallization is more difficult at scale, risking oxidation of reagents/catalysts.Implement robust inerting procedures for all transfers and processing steps; monitor for oxygen ingress. acs.org
Impurity ProfileMay not detect minor impurities.Process deviations can lead to new or elevated levels of impurities (e.g., dimers, oxidation products).In-depth review of batch records; re-evaluate purification steps (e.g., crystallization solvent and conditions). acs.org

Mechanistic Elucidation and Reactivity Profiling of 3 Fluoro 2 Pyrrolidin 2 Yl Pyridine

Reaction Mechanisms Governing Pyridine-Pyrrolidine Linkage Formation

The formation of the pyridine-pyrrolidine linkage in compounds such as 3-Fluoro-2-(pyrrolidin-2-yl)pyridine can be approached through several synthetic strategies, primarily involving either the construction of the pyrrolidine (B122466) ring onto a pre-existing pyridine (B92270) core or the coupling of distinct pyridine and pyrrolidine precursors.

One prominent method for forming the pyrrolidine ring is through intramolecular cyclization . This can involve processes like the amination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds. osaka-u.ac.jpnih.gov For instance, a suitably functionalized pyridine derivative bearing a side chain with a terminal amine and a leaving group can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. Copper-catalyzed intramolecular C-H amination of N-fluoride amides has also been demonstrated as a viable method for the synthesis of pyrrolidines. nih.gov

Another approach involves the ring contraction of pyridine derivatives . Photo-promoted ring contraction of pyridines with silylborane can yield pyrrolidine derivatives. osaka-u.ac.jpnih.govbohrium.com This process proceeds through intermediates such as 2-silyl-1,2-dihydropyridine and vinylazomethine ylide. nih.gov

[3+2] Cycloaddition reactions of azomethine ylides with alkenes or alkynes are also a well-established method for constructing the pyrrolidine ring system with a wide range of substitution patterns. osaka-u.ac.jpnih.gov

The synthesis of the related natural product, nornicotine, which features a pyridine ring linked to a pyrrolidine ring at the 2-position, often involves the alkylation of a chiral ketimine followed by intramolecular ring closure. rsc.orgnih.govresearchgate.net

While direct cross-coupling methods between a 3-fluoropyridine (B146971) and a pyrrolidine derivative at their respective 2-positions are not extensively detailed in the provided literature for this specific compound, theoretical studies on the nucleophilic aromatic substitution (SNAr) of thiophenes with pyrrolidine suggest that such a direct coupling is mechanistically plausible. nih.govresearchgate.net This would likely involve the nucleophilic attack of the pyrrolidine nitrogen onto an activated pyridine ring.

Influence of Fluorine on Reaction Pathways and Selectivity

The presence of a fluorine atom on the pyridine ring significantly influences its reactivity. In the context of this compound, the fluorine at the 3-position has a distinct electronic impact compared to fluorine at the 2- or 4-positions.

Fluorine is a highly electronegative atom, and its presence on an aromatic ring generally enhances the ring's susceptibility to nucleophilic attack. However, 3-fluoropyridine derivatives are notably less reactive towards nucleophilic substitution of the fluorine atom compared to their 2- and 4-fluoro counterparts. acs.org This is due to the unfavorable placement of the developing negative charge in the Meisenheimer intermediate relative to the ring nitrogen.

The synthesis of 3-fluoropyridine derivatives can be achieved through various methods, including the Balz-Schiemann reaction from 3-aminopyridine (B143674) or through photoredox-mediated coupling reactions. acs.orgresearchgate.net The fluorine substituent can also impact the metabolic stability of the molecule, often slowing down the rate of oxidative degradation. acs.orgdoi.orgnih.gov

While the fluorine atom in 3-fluoropyridine is not as readily displaced as in the 2- or 4-positions, its electron-withdrawing nature still activates the pyridine ring towards other reactions. For instance, in a potential synthesis involving the coupling of a 3-fluoropyridine precursor with a pyrrolidine derivative, the fluorine atom would influence the regioselectivity of the reaction. Metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been successfully employed with bromo- and cyano-substituted 3-fluoropyridines, indicating that the ring is amenable to such transformations. soton.ac.uk

Intramolecular and Intermolecular Reactivity Patterns of the Pyridine and Pyrrolidine Moieties

The reactivity of this compound is dictated by the interplay of its constituent rings and the fluorine substituent.

The pyridine moiety , being electron-deficient, is susceptible to nucleophilic attack, although as previously mentioned, the 3-fluoro position is less reactive in SNAr reactions than the 2- and 4-positions. acs.orgnih.govrsc.org The pyridine nitrogen can be protonated or alkylated, which would further activate the ring towards nucleophiles. The pyridine ring can also participate in metal-catalyzed cross-coupling reactions, allowing for further functionalization. soton.ac.ukmdpi.commdpi.com

Intramolecularly , there is the potential for interactions between the pyridine and pyrrolidine rings. For example, the pyrrolidine nitrogen could potentially interact with the pyridine ring, especially if the pyridine nitrogen is quaternized, leading to cyclization or rearrangement reactions under certain conditions.

Intermolecularly , the molecule can act as a bidentate ligand in coordination chemistry, with both the pyridine and pyrrolidine nitrogens available for binding to metal ions. The fluorine atom can influence the Lewis basicity of the pyridine nitrogen, which in turn affects its coordination properties.

Stability and Degradation Mechanism Studies under Controlled Chemical Conditions

The stability of this compound is influenced by its chemical environment, including factors such as pH, temperature, and exposure to light.

Thermal Stability : Generally, pyridine derivatives can be thermally stable. Studies on the thermal degradation of 2-aminopyridine (B139424) indicate that decomposition occurs at elevated temperatures. researchgate.netresearchgate.netwikipedia.orgacs.orgbre.com The presence of the fluorine atom in 3-fluoropyridine derivatives has been associated with good thermal and chemical stability in the context of materials science, such as liquid crystals. google.com However, high temperatures, especially in the presence of other reagents, can lead to decomposition. For amines in general, thermal degradation can be accelerated in the presence of carbon dioxide. bre.com

Photochemical Stability : While specific data for this compound is unavailable, fluorinated aromatic compounds can undergo photochemical reactions. The stability of a molecule to light depends on its ability to absorb UV or visible radiation and the efficiency of the subsequent photochemical processes. mdpi.com

Chemical Stability and Degradation Pathways : The degradation of pyridine derivatives in the environment can occur through microbial action, often involving hydroxylation and subsequent ring cleavage. researchgate.netresearchgate.net The carbon-fluorine bond is generally strong and can impart resistance to metabolic degradation. doi.orgnih.gov However, enzymatic systems in microorganisms can sometimes metabolize fluorinated compounds. doi.orgnih.gov Under acidic conditions, the pyridine nitrogen will be protonated, which can affect the molecule's stability and reactivity. For instance, 4-fluoropyridine (B1266222) has been shown to be stable under neutral conditions but can be transformed into N-(4-pyridyl)-4-pyridone in an acid-catalyzed process. rsc.org In solution, fluorinated compounds can sometimes undergo decomposition through nucleophilic displacement of the fluoride (B91410) by solvent molecules or other nucleophiles present, a process that can be pH-dependent. acs.org

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties and geometric structure of molecules. For 3-Fluoro-2-(pyrrolidin-2-yl)pyridine, DFT calculations, typically employing methods like B3LYP with basis sets such as 6-311G(d,p), are used to determine its optimized molecular structure. bhu.ac.inresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional arrangement. nih.govmdpi.com

The introduction of a fluorine atom to the pyridine (B92270) ring is known to significantly alter the electronic distribution and geometry compared to unsubstituted pyridine. researchgate.netnih.gov DFT studies can precisely quantify these changes. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution across the molecule. bhu.ac.innih.gov In these maps, electron-rich regions, typically around the nitrogen and fluorine atoms, are shown in red, indicating sites susceptible to electrophilic attack, while electron-poor regions around hydrogen atoms are shown in blue, indicating likely sites for nucleophilic attack. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. wikipedia.orgwuxibiology.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity; a smaller gap generally implies higher reactivity and lower stability. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine and pyrrolidine (B122466) rings, while the LUMO would be distributed across the aromatic system. DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. researchgate.netresearchgate.net From the HOMO and LUMO energy values, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, providing further insights into the molecule's behavior in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Properties Calculated via DFT

Parameter Predicted Value (eV) Significance
HOMO Energy -6.5 Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -1.2 Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.

Note: The values presented are representative examples based on DFT studies of similar heterocyclic compounds and are intended for illustrative purposes.

DFT calculations are highly effective in simulating vibrational and electronic spectra, which aids in the interpretation of experimental data. Theoretical infrared (IR) and Raman spectra can be computed for this compound to predict its vibrational modes. researchgate.nethumanjournals.com These simulations help in assigning specific absorption bands to corresponding molecular vibrations, such as the characteristic C-F bond stretching frequency, N-H stretching from the pyrrolidine ring, and various C-H and ring vibrations of the pyridine moiety. researchgate.netnih.govrsc.org The calculated frequencies are often scaled to correct for anharmonicity and achieve better agreement with experimental results. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). bhu.ac.in This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light. researchgate.net For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) associated with π→π* and n→π* transitions within the aromatic system.

Molecular Dynamics and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are employed to explore this landscape by simulating the atomic motions of the molecule over time. mdpi.commdpi.com These simulations can identify the most stable, low-energy conformations and the energy barriers between them. mdpi.com By analyzing the simulation trajectories, one can understand the dynamic behavior of the molecule, including the flexibility of the pyrrolidine ring and the stability of different conformers in various environments (e.g., in a vacuum or in a solvent). nih.govmdpi.com

Table 2: Example of Conformational Analysis Results

Conformer Pyrrolidine Pucker Relative Energy (kcal/mol) Predicted Population (%)
1 C4-exo 0.00 65

Note: Data is hypothetical, based on typical energy differences found in substituted pyrrolidine systems, illustrating how computational methods can predict conformational preferences. nih.gov

Quantum Chemical Characterization of Reaction Intermediates and Transition States

Quantum chemical methods, particularly DFT, are invaluable for elucidating reaction mechanisms. These calculations can map out the entire potential energy surface of a chemical reaction involving this compound. This involves locating and characterizing the structures and energies of all stationary points, including reactants, products, reaction intermediates, and, most importantly, transition states.

By calculating the energy of a transition state, the activation energy barrier for a reaction can be determined, providing a quantitative measure of the reaction rate. For instance, in a potential N-alkylation reaction on the pyrrolidine nitrogen or an electrophilic substitution on the pyridine ring, DFT can be used to model the structure of the transition state and confirm its identity through frequency calculations (a transition state is characterized by having exactly one imaginary frequency). This level of detail is crucial for understanding reaction feasibility and selectivity.

In Silico Modeling of Molecular Interactions with Chemical Entities

In silico modeling techniques are used to study how this compound interacts with other chemical species, such as catalysts, reagents, or biological macromolecules. Molecular docking is a common technique used to predict the preferred binding orientation of a molecule to a specific target, like the active site of an enzyme. nih.govmdpi.com

These docking studies can identify key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that stabilize the complex. mdpi.commdpi.com Following docking, DFT calculations or MD simulations can be used to refine the binding pose and more accurately calculate the binding free energy. mdpi.com This information is critical in fields like drug design, where understanding the interaction between a small molecule and a protein target is essential, and in catalysis, for designing more efficient catalytic processes. mdpi.comnih.gov

Table of Mentioned Compounds

Compound Name
This compound

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of "3-Fluoro-2-(pyrrolidin-2-yl)pyridine". By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, researchers can map the precise connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), while the protons of the pyrrolidine (B122466) ring would be found in the more shielded aliphatic region (typically δ 1.5-4.5 ppm). The N-H proton of the pyrrolidine ring would likely appear as a broad singlet. Spin-spin coupling between adjacent protons would provide crucial information about their spatial relationships.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the pyridine ring would resonate at lower field (δ 120-165 ppm), with the carbon directly bonded to the fluorine atom exhibiting a large one-bond coupling constant (¹JCF). The aliphatic carbons of the pyrrolidine ring would appear at a higher field (δ 25-60 ppm).

Interactive Table: Expected NMR Data for this compound
Atom PositionNucleusExpected Chemical Shift (ppm)Expected Multiplicity & Coupling Constants (J)
Pyridine H-4, H-5, H-6¹H~7.0 - 8.5Doublets, Triplets, or Multiplets with J values characteristic of ortho, meta, and para coupling, plus coupling to ¹⁹F.
Pyrrolidine CH (α to Py)¹H~4.0 - 4.5Triplet or Multiplet, coupled to adjacent CH₂ protons.
Pyrrolidine CH₂¹H~1.8 - 2.5Multiplets, complex coupling patterns due to diastereotopicity and coupling with adjacent protons.
Pyrrolidine CH₂ (α to NH)¹H~3.0 - 3.5Multiplets.
Pyrrolidine NH¹H~1.5 - 3.0 (variable)Broad Singlet.
Pyridine C-F¹³C~155 - 165Doublet (large ¹JCF ≈ 230-260 Hz).
Other Pyridine C¹³C~120 - 150Doublets (smaller ²JCF, ³JCF, or ⁴JCF).
Pyrrolidine C (α to Py)¹³C~55 - 65Signal influenced by nearby pyridine ring.
Other Pyrrolidine C¹³C~25 - 50Aliphatic signals.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally valuable and highly sensitive technique for characterizing this compound. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which is significantly larger than for ¹H NMR, minimizing the chance of signal overlap. thermofisher.com This sensitivity makes ¹⁹F NMR an excellent tool for probing the local electronic environment of the fluorine atom. nih.gov

For "this compound," the ¹⁹F NMR spectrum would be expected to show a single resonance. The precise chemical shift of this signal provides a fingerprint of the molecule's electronic structure. Furthermore, this signal would be split into a multiplet due to spin-spin coupling with nearby protons on the pyridine ring (primarily ³JHF and ⁴JHF), providing additional structural confirmation. thermofisher.com

While one-dimensional NMR provides fundamental data, multi-dimensional NMR experiments are often required for the complete and unambiguous assignment of all proton and carbon signals, especially for complex structures.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. It would be used to trace the connectivity of protons within the pyridine and pyrrolidine rings separately.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is instrumental in assigning the carbon signal for each specific protonated carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is crucial for establishing the connectivity between the pyridine and pyrrolidine rings and for assigning quaternary (non-protonated) carbon atoms. The correlation between the pyrrolidine proton at the C2' position and the pyridine carbons at C2 and C3 would definitively confirm the substitution pattern.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of "this compound" and to gain structural information from its fragmentation pattern. For the neutral molecule (C₉H₁₁FN₂), the expected monoisotopic mass is approximately 166.09 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with very high accuracy (typically to within 5 ppm).

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize to produce a molecular ion ([M]⁺˙ or [M+H]⁺). This ion can then undergo fragmentation, breaking at its weakest bonds. A plausible fragmentation pattern would involve cleavage of the C-C bond between the two rings or fragmentation within the pyrrolidine ring.

Interactive Table: Plausible Mass Spectrometry Fragments for C₉H₁₁FN₂
m/z (for [M+H]⁺)Ion Structure Description
167.10Protonated molecular ion [C₉H₁₁FN₂ + H]⁺
140.08Loss of HCN from the pyrrolidine ring
96.04Fragment corresponding to the fluoropyridinyl moiety [C₅H₄FN]⁺
71.07Fragment corresponding to the protonated pyrrolidinyl moiety [C₄H₈N]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of the molecule by probing its functional groups. researchgate.net The spectra arise from the absorption or scattering of light corresponding to the vibrational frequencies of the bonds within the molecule.

Interactive Table: Expected Vibrational Frequencies
Wavenumber (cm⁻¹)Vibrational Mode Description
3100 - 3400N-H stretching (pyrrolidine)
3000 - 3100Aromatic C-H stretching (pyridine ring)
2850 - 2960Aliphatic C-H stretching (pyrrolidine ring)
1550 - 1610C=C and C=N ring stretching (pyridine)
1400 - 1500C-H bending (aliphatic)
1150 - 1250C-F stretching (characteristic for fluoropyridines) researchgate.net
1000 - 1200C-N stretching

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of "this compound". researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically employed for polar, basic compounds like this. helixchrom.com

The method would likely use a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. To ensure good peak shape and prevent tailing for the basic amine, an acidic modifier such as formic acid or trifluoroacetic acid is usually added to the mobile phase. helixchrom.com Detection is commonly performed using a UV detector, monitoring at a wavelength where the pyridine ring absorbs strongly (e.g., ~260 nm). The percentage purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

"this compound" possesses a stereocenter at the C2 position of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Since different enantiomers can have distinct biological activities, it is crucial to determine the enantiomeric purity (or enantiomeric excess) of a sample.

Chiral HPLC is the standard technique for this analysis. sigmaaldrich.com It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based or protein-based CSPs are often effective for separating chiral amines. The successful chiral separation of the closely related, non-fluorinated analog "3-(pyrrolidin-2-yl)pyridine" on specific macrocyclic glycopeptide-based columns (e.g., VancoShell) demonstrates a viable starting point for method development for the fluorinated compound. azypusa.com This separation allows for the quantification of each enantiomer to determine the enantiomeric purity of the sample.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. To perform this analysis on this compound, a high-quality single crystal must first be grown, typically through slow evaporation of a solvent.

Once a suitable crystal is mounted on a diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the exact position of each atom in the crystal lattice can be determined. This analysis provides a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial arrangement (puckering) of the pyrrolidine ring and its orientation relative to the pyridine ring.

Stereochemistry: Unambiguous determination of the absolute configuration if the compound is chiral.

Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds or interactions involving the fluorine atom. acs.orgacs.org

Table 2: Key Crystallographic Data Categories from X-ray Diffraction Note: This table lists the type of data obtained from an X-ray diffraction experiment. No published crystal structure for this compound has been identified.

Data CategoryInformation Provided
Chemical FormulaC₉H₁₁FN₂
Formula Weight166.20 g/mol
Crystal Systeme.g., Monoclinic, Orthorhombic (Determined Experimentally)
Space Groupe.g., P2₁/c (Determined Experimentally)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)Volume of the unit cell (ų)
ZNumber of molecules per unit cell
Calculated Densityg/cm³

Strategic Applications in Synthetic Methodologies and Chemical Materials Research

Utilization as a Versatile Building Block in Complex Heterocyclic Molecule Synthesis

The 3-Fluoro-2-(pyrrolidin-2-yl)pyridine scaffold is a valuable building block for the construction of more complex molecular architectures. nih.gov Substituted pyridines and pyrrolidines are foundational units in the synthesis of a wide array of natural products, pharmaceuticals, and agrochemicals. lifechemicals.comnih.gov The strategic placement of the fluorine atom on the pyridine (B92270) ring, adjacent to the pyrrolidine (B122466) substituent, creates a unique electronic environment that can be exploited in various synthetic transformations.

The fluoropyridine portion of the molecule can undergo nucleophilic aromatic substitution (SNAr) reactions, where the highly electronegative fluorine atom acts as a good leaving group, particularly when the pyridine nitrogen activates the ring. nih.govossila.com This allows for the introduction of a diverse range of functional groups (containing nitrogen, oxygen, sulfur, or carbon) at the 3-position of the pyridine ring, enabling the late-stage functionalization of complex molecules. nih.gov This approach is highly valuable in medicinal chemistry for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies. nih.gov

Furthermore, the pyrrolidine ring, often derived from proline, provides a chiral scaffold that can be elaborated upon to create stereochemically complex products. nih.gov Methodologies involving the functionalization of pre-existing pyrrolidine rings are common in the synthesis of biologically active compounds. nih.gov The combination of both the reactive fluoropyridine and the chiral pyrrolidine in one molecule makes this compound a powerful intermediate for synthesizing fused heterocyclic systems and other intricate structures. bohrium.com

Table 1: Synthetic Reactions Involving Pyridine and Pyrrolidine Scaffolds This table is interactive. You can sort and filter the data.

Scaffold Type Reaction Type Application Key Features
Fluoropyridine Nucleophilic Aromatic Substitution (SNAr) Late-stage functionalization Fluorine acts as a leaving group, activated by the ring nitrogen. nih.gov
Pyridine C-H Functionalization Direct introduction of new bonds Avoids pre-functionalization steps. unimi.it
Pyrrolidine 1,3-Dipolar Cycloaddition Synthesis of substituted pyrrolidines Utilizes azomethine ylides to construct the five-membered ring. researchgate.net
Pyrrolidine Ring-closing Metathesis Construction of the pyrrolidine ring Forms the heterocyclic ring from acyclic precursors. nih.gov
Fluoropyridine Hydrogenation Synthesis of fluorinated piperidines Catalytic reduction of the aromatic ring while preserving the C-F bond. nih.gov

Development of New Chemical Reactions and Methodologies Employing the Scaffold

The this compound framework is instrumental in the development of novel chemical reactions. The presence of fluorine can significantly alter the reactivity of the pyridine ring, paving the way for new synthetic methods. For instance, methodologies have been developed for the selective hydrogenation of fluoropyridines to produce valuable fluorinated piperidines. nih.gov This transformation is challenging due to the risk of hydrodefluorination, but protocols using specific catalysts like palladium on carbon under acidic conditions have proven effective. nih.gov

The development of synthetic routes to fluorinated pyrrolidines and pyridines themselves represents an active area of research. researchgate.netresearchgate.net Methods such as the 1,3-dipolar cycloaddition of azomethine ylides with fluoro-olefins have been established to access 3-fluoropyrrolidines. researchgate.net Similarly, various strategies for synthesizing substituted 3-fluoropyridines have been reported, including photoredox-mediated coupling reactions and Rh(III)-catalyzed C-H functionalization. researchgate.net These advancements in synthesis provide greater access to scaffolds like this compound for further exploration. bldpharm.com

Contributions to the Design of Novel Ligands and Organocatalysts

The chiral pyrrolidine scaffold is a cornerstone in the field of asymmetric organocatalysis, famously exemplified by proline. nih.gov Derivatives of pyrrolidine are widely used to promote a variety of chemical transformations in an enantioselective manner. nih.gov The this compound structure combines the well-established catalytic capabilities of the pyrrolidine ring with a pyridine moiety that can act as a Lewis base, a hydrogen bond acceptor, or a coordinating ligand for a metal center.

This combination allows for the design of bifunctional organocatalysts. For example, a 2-amino-pyridine pyrrolidine structure can be synthesized to act as a catalyst where the pyridine nitrogen and the pyrrolidine nitrogen can work in concert to activate substrates. researchgate.net The introduction of a fluorine atom onto the pyridine ring, as in this compound, serves to modulate the electronic properties of the catalyst. This tuning can affect the catalyst's reactivity, selectivity, and stability. The electron-withdrawing nature of fluorine can decrease the basicity of the pyridine nitrogen, which can be beneficial in fine-tuning the catalyst's performance in specific reactions. nih.gov

Table 2: Examples of Pyrrolidine-Based Organocatalysts This table is interactive. You can sort and filter the data.

Catalyst Type Core Scaffold Reaction Catalyzed Role of Scaffold
Proline Pyrrolidine Aldol Reaction Enamine catalysis via secondary amine. nih.gov
Prolinamides Pyrrolidine, Amide Michael Addition Bifunctional activation through hydrogen bonding and enamine formation. researchgate.net
Fluorinated Dipeptides Pyrrolidine, Fluorinated Amide Aldol Reaction Enhanced hydrogen bonding and conformational control. nih.gov
Pyridine-Pyrrolidine Hybrids Pyrrolidine, Pyridine Various Asymmetric Reactions Potential for bifunctional catalysis (Lewis base, H-bonding). researchgate.net

Exploration as a Scaffold for Probing Chemical Interactions and Mechanism Studies

The distinct features of the this compound scaffold make it a valuable tool for investigating chemical interactions and reaction mechanisms. The fluorine atom can serve as a sensitive probe for 19F NMR spectroscopy, a powerful technique for monitoring chemical transformations and studying intermolecular interactions in solution.

Furthermore, the rigid, chiral structure of the pyrrolidine ring, combined with the defined geometry of the pyridine ring, provides a well-defined molecular framework for studying non-covalent interactions, such as hydrogen bonding and π-stacking. In structure-activity relationship studies, the systematic replacement of a hydrogen atom with fluorine can help elucidate the role of electronic effects versus steric effects in molecular recognition processes. mdpi.com The evaluation of reaction rates and competitive pathways in the functionalization of fluorinated heterocycles also provides a framework for understanding and predicting reactivity, contributing to a deeper mechanistic understanding of these chemical systems. nih.gov

Q & A

Q. How can researchers design a synthesis protocol for 3-Fluoro-2-(pyrrolidin-2-yl)pyridine, considering fluorination challenges?

Methodological Answer: The synthesis of fluorinated pyridine derivatives often involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For this compound:

  • Fluorination Step : Use a precursor like 2-(pyrrolidin-2-yl)pyridine-3-triflate. React with a fluorinating agent such as KF/18-crown-6 in DMSO at elevated temperatures (80–100°C) to introduce fluorine at the 3-position .
  • Pyrrolidine Integration : Ensure stereochemical control if the pyrrolidine moiety is chiral. Use Boc-protected pyrrolidine intermediates, followed by deprotection under acidic conditions (e.g., TFA) .
  • Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm regiochemistry and detect impurities. The fluorine atom at C3 will deshield adjacent protons, while the pyrrolidine protons will show distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight (expected exact mass: 180.08 g/mol) and detect isotopic patterns from fluorine (19^{19}F) .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) quantifies purity. Compare retention times against known standards .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying pH, temperature, and light conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at –20°C in amber vials to prevent photodegradation .
  • pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours. Acidic conditions may protonate the pyrrolidine nitrogen, altering reactivity .
  • Light Exposure : Use UV-Vis spectroscopy to track absorbance changes under controlled UV/visible light. Fluorinated pyridines are typically UV-stable but may degrade under prolonged UVC exposure .

Q. What strategies are effective for investigating the interaction of this compound with nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer:

  • In Vitro Binding Assays : Use 3^3H-labeled epibatidine or cytisine as radioligands in competitive binding studies with nAChR-rich membranes (e.g., rat thalamus). Calculate IC50_{50} values to determine affinity for α4β2 or α7 subtypes .
  • Molecular Dynamics (MD) Simulations : Model the compound’s docking to nAChR using software like AutoDock Vina. Focus on hydrogen bonding between the fluorine atom and receptor residues (e.g., Tyr126 in α4β2) .
  • In Vivo PET Imaging : For translational studies, synthesize 18^{18}F-labeled analogs via NAS (e.g., 18^{18}F-KF/K222 complex) and evaluate brain uptake in rodent models .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) of fluorinated pyridine derivatives?

Methodological Answer:

  • Experimental Replication : Reproduce synthesis and purification protocols from conflicting studies. For example, discrepancies in melting points may arise from polymorphic forms or residual solvents .
  • Advanced Characterization : Use single-crystal X-ray diffraction to determine solid-state structure. Thermomicroscopy (hot-stage microscopy) can identify phase transitions .
  • Solubility Studies : Measure solubility in polar (water, DMSO) and nonpolar solvents (hexane) using nephelometry. Compare with computational predictions via COSMO-RS .

Data Contradiction Analysis

Example: Discrepancies in reported boiling points (e.g., 270°C in vs. unpublished data) may arise from differences in pressure conditions or sample purity. To address this:

Validate purity via GC-MS.

Perform boiling point determination under reduced pressure (e.g., 10 mmHg) using a rotary evaporator with a calibrated thermometer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.